molecular formula C25H24N2O2 B11565636 N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-tert-butylbenzamide

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-tert-butylbenzamide

Cat. No.: B11565636
M. Wt: 384.5 g/mol
InChI Key: UZISJKMOXSXCKO-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-tert-butylbenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole is an aromatic organic compound with a benzene-fused oxazole ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-tert-butylbenzamide typically involves the reaction of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts. Common catalysts include nanocatalysts, metal catalysts, and ionic liquid catalysts . For instance, an FeCl3-catalyzed aerobic oxidation reaction can be used for the synthesis of benzoxazole derivatives .

Industrial Production Methods

Industrial production methods for benzoxazole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis, microwave-assisted synthesis, and other advanced techniques to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-tert-butylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions may vary depending on the desired product and include temperature control, solvent selection, and catalyst use .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-tert-butylbenzamide include:

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its benzoxazole core provides stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C25H24N2O2

Molecular Weight

384.5 g/mol

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-tert-butylbenzamide

InChI

InChI=1S/C25H24N2O2/c1-16-19(24-27-21-9-5-6-11-22(21)29-24)8-7-10-20(16)26-23(28)17-12-14-18(15-13-17)25(2,3)4/h5-15H,1-4H3,(H,26,28)

InChI Key

UZISJKMOXSXCKO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=CC=C(C=C2)C(C)(C)C)C3=NC4=CC=CC=C4O3

Origin of Product

United States

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